molecular formula C11H10ClNO B2833942 2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone CAS No. 17716-91-5

2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone

Cat. No. B2833942
CAS RN: 17716-91-5
M. Wt: 207.66
InChI Key: JTCYBIQASPKCFC-UHFFFAOYSA-N
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Description

“2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone” is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for treating various disorders .


Synthesis Analysis

Indole derivatives are synthesized using various methods. For instance, 1-alkyl-2-chloro-1H-indole-3-carbaldehydes can react with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols . This reaction is performed by refluxing in propan-2-ol .


Chemical Reactions Analysis

Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .

Scientific Research Applications

  • Antibacterial and Antifungal Activity : A study found that new 1H-Indole derivatives exhibit significant antimicrobial activity. These compounds were synthesized using a process involving reactions with indole and chloroacetylchloride, producing derivatives like 2-chloro-1-(indoline-1-yl) ethanone, which were then further modified. The derivatives showed activity against both Gram-positive and Gram-negative bacteria and fungi like Aspergillus niger and Candida albicans (2020, Letters in Applied NanoBioScience).

  • Anti-inflammatory Agents : Another research focused on synthesizing 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, starting with the reaction of indole with chloroacetylchloride. These compounds were evaluated for their anti-inflammatory activity, suggesting potential use in medical treatments (Rehman et al., 2022, Current drug discovery technologies).

  • Enzyme Inhibition and Synthesis : A study on the synthesis of 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone derivatives investigated their anticholinesterase activities. These compounds, synthesized by reacting specific precursors, showed inhibitory effects on acetylcholinesterase, suggesting potential applications in treating diseases like Alzheimer's (Mohsen et al., 2014, Clinical and Experimental Health Sciences).

  • Bioremediation and Chemical Synthesis : Research has demonstrated the use of specific bacterial strains in the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into chiral alcohols with high selectivity. This process is significant in the synthesis of antifungal agents like Miconazole and highlights potential applications in bioremediation and drug synthesis (Miao et al., 2019, Catalysts).

  • Corrosion Inhibition : A study on the use of novel triazole derivatives as corrosion inhibitors found that compounds like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone can effectively inhibit corrosion on mild steel surfaces in corrosive environments. This suggests potential applications in industrial material protection (Jawad et al., 2020, International Journal of Corrosion and Scale Inhibition).

Future Directions

Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .

properties

IUPAC Name

2-chloro-1-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCYBIQASPKCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone

CAS RN

17716-91-5
Record name 2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one
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